molecular formula C15H13IO3 B1398838 Methyl 3-(benzyloxy)-4-iodobenzoate CAS No. 877064-77-2

Methyl 3-(benzyloxy)-4-iodobenzoate

Cat. No.: B1398838
CAS No.: 877064-77-2
M. Wt: 368.17 g/mol
InChI Key: GARIEFYANPKBAU-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-4-iodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-4-iodobenzoate typically involves the iodination of methyl 3-(benzyloxy)benzoate. The process can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure the selective iodination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated systems and reactors can help in maintaining precise control over reaction parameters, leading to a more consistent and scalable production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, where it can react with boronic acids to form biaryl compounds.

    Reduction Reactions: The iodine atom in this compound can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

    Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas in ethanol or methanol.

Major Products:

    Substitution Reactions: Formation of substituted benzoates with various functional groups replacing the iodine atom.

    Coupling Reactions: Formation of biaryl compounds.

    Reduction Reactions: Formation of methyl 3-(benzyloxy)benzoate.

Scientific Research Applications

Methyl 3-(benzyloxy)-4-iodobenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-4-iodobenzoate in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates various substitution and coupling reactions. The benzyloxy group can also participate in electron-donating interactions, influencing the reactivity of the compound.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The iodine atom is targeted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

    Coupling Reactions: The palladium catalyst facilitates the formation of carbon-carbon bonds between the aryl groups.

Comparison with Similar Compounds

    Methyl 3-(benzyloxy)benzoate: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.

    Methyl 4-iodobenzoate: Lacks the benzyloxy group, which affects its electron-donating properties and reactivity.

    Methyl 3-(benzyloxy)-4-bromobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.

Uniqueness: Methyl 3-(benzyloxy)-4-iodobenzoate is unique due to the presence of both the benzyloxy group and the iodine atom, which together enhance its reactivity and versatility in various chemical transformations.

Properties

IUPAC Name

methyl 4-iodo-3-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARIEFYANPKBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2.35 mL (19.78 mmol, 1.1 eq) of benzyl bromide are added to a solution of 5.0 g (17.98 mmol, 1 eq) of methyl 3-hydroxy-4-iodobenzoate in 30 ml of methyl ethyl ketone in the presence of 5.0 g of potassium carbonate. The reaction medium is heated at 60° C. for 5 hours and then hydrolyzed with water and extracted with ethyl acetate. The organic phases are combined and the solvents are evaporated off. 6.9 g of methyl 3-benzyloxy-4-iodobenzoate in oil form are used in the following reaction without further purification.
Quantity
2.35 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The mixture of 3-hydroxy-4-iodo-benzoic acid methyl ester (1.2 g, 4.3 mmol), potassium carbonate (1.78 g, 13 mmol), acetone (15.0 mL), benzyl bromide (1.5 g, 8.6 mmol), and TBAI (0.05 g) is heated to 50° C. overnight. The solvent is removed under reduced pressure. The residue is partitioned between EtOAc (30 mL) and water (30 mL). The organic phase is washed with brine (20 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure to a residue. The residue is purified by flash chromatography to afford the title compound as white solid (1.58 g, 99%). LC-ES/MS m/e 386.0 (M+18).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(benzyloxy)-4-iodobenzoate
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